(Rac)-TZ3O

Description

Properties

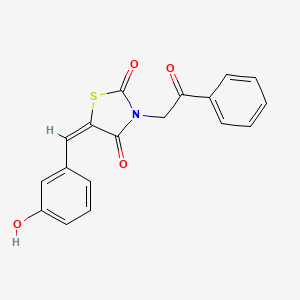

Molecular Formula |

C18H13NO4S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H13NO4S/c20-14-8-4-5-12(9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-6-2-1-3-7-13/h1-10,20H,11H2/b16-10+ |

InChI Key |

XISJGNSKAXXSAO-MHWRWJLKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-TZ3O chemical structure and properties

An In-depth Technical Guide on (Rac)-TZ3O: Current Understanding and Broader Context

Disclaimer: Information specifically on this compound is sparse in publicly available scientific literature. This guide summarizes the available information on this compound and its parent compound, TZ3O, and separately addresses the unrelated "Rac" signaling pathway, which was prominently returned in searches for the requested topic.

Part 1: The Chemical Compound this compound

This compound is identified as the racemic isomer of TZ3O.[1] A racemic mixture contains equal amounts of left- and right-handed enantiomers of a chiral molecule.

Chemical Structure and Properties

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| Compound Name | This compound | MedChemExpress |

| CAS Number | 2218754-19-7 | [1] |

| Description | Racemic isomer of TZ3O | [1] |

Pharmacological Properties and Research

TZ3O, the parent compound of this compound, has demonstrated neuroprotective activity.[1] In a preclinical study using a scopolamine-induced rat model of Alzheimer's disease, TZ3O was shown to improve memory impairment and cognitive decline.[1] This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[1] It is important to note that this information pertains to TZ3O, and the specific activity of the racemic mixture this compound may differ. The product is intended for research use only.[1]

Due to the limited specific data on this compound, detailed experimental protocols and quantitative data are not available at this time.

Part 2: The "Rac" Signaling Pathway (Unrelated to the chemical this compound)

The search for "this compound" also returned significant results for the "Rac" signaling pathway. It is crucial to understand that this is a distinct biological pathway and is not directly related to the chemical compound this compound. Rac is a member of the Rho family of small GTPases that act as molecular switches in a wide range of cellular processes.

Overview of the Rac Signaling Pathway

Rac GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by:

-

Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, leading to Rac activation.

-

GTPase-activating proteins (GAPs): Enhance the intrinsic GTPase activity of Rac, leading to its inactivation.

-

Rho guanine nucleotide dissociation inhibitors (RhoGDIs): Sequester inactive Rac in the cytosol.

Activated Rac influences a multitude of cellular functions, including:

-

Cytoskeletal reorganization, particularly the formation of lamellipodia and membrane ruffles, which are essential for cell migration.[2][3]

-

Cell adhesion and proliferation.[3]

-

Gene transcription.

Role in Cellular Processes and Disease

The Rac signaling pathway is integral to various physiological and pathological processes.

-

Cell Motility: Rac activation is a key step in cell migration, a process that is crucial in development, immune response, and wound healing.[2][3][4]

-

Cancer: Dysregulation of Rac signaling is implicated in tumorigenesis, including tumor progression, metastasis, and angiogenesis.[3][5] For instance, the Rac signaling pathway has been found to be activated in metastatic hepatocellular carcinoma (HCC) cells.[5]

-

T-Cell Development: Rac1 and Rac2 GTPases are critical for early T-cell development.[6]

-

Platelet-Derived Growth Factor (PDGF) Signaling: The Rac/PAK/GC/cGMP pathway is involved in PDGF-induced fibroblast cell migration.[2]

Visualizing the Rac Signaling Pathway

The following diagram illustrates a simplified overview of the Rac signaling cascade.

Caption: A simplified diagram of the Rac GTPase signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Rac-cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Significance of the Rac signaling pathway in HCC cell motility: implications for a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rac GTPases play critical roles in early T-cell development - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Synthesis of (Rac)-TZ3O: A Proposed Pathway for a Novel Neuroprotective Agent

For Immediate Release

Shanghai, China – December 8, 2025 – (Rac)-TZ3O, a racemic anticholinergic compound identified as a potential neuroprotective agent, has garnered interest within the drug development community. Despite its promising profile for research in Alzheimer's disease, detailed public-domain literature outlining a specific synthesis pathway, reaction mechanism, and associated quantitative data remains elusive. This technical guide addresses this gap by proposing a plausible synthetic route to this compound, based on established chemical principles for the synthesis of related thiazolidin-4-one heterocyclic cores.

This compound, the racemic isomer of TZ3O, is classified as an anticholinergic compound with neuroprotective properties. Its chemical formula is C₁₈H₁₃NO₄S, and it is identified by the CAS Number 2218754-19-7. The term "racemic" indicates a 1:1 mixture of the two non-superimposable mirror-image enantiomers of the molecule.[1][2]

A Plausible Synthetic Pathway

The core structure of this compound is a thiazolidin-4-one ring. A common and effective method for the synthesis of such scaffolds is the one-pot, three-component reaction involving an amine, an aldehyde, and thioglycolic acid. This approach is widely utilized for its efficiency and atom economy in generating molecular diversity.

Based on the structure of this compound, a logical retrosynthetic analysis suggests the following key starting materials:

-

Aniline: The fundamental amine component.

-

Benzenesulfonyl chloride: To introduce the sulfonyl group.

-

Mercaptoacetic acid (Thioglycolic acid): The source of the thiol and carboxylic acid functionalities required for the thiazolidin-4-one ring formation.

-

An appropriate aldehyde: To form the Schiff base intermediate with the amine.

The proposed forward synthesis would likely proceed via the following key steps:

-

Formation of the Schiff Base Intermediate: An initial reaction between an appropriate aromatic amine and an aldehyde would form an imine, also known as a Schiff base.

-

Cyclocondensation Reaction: The Schiff base would then undergo a cyclocondensation reaction with thioglycolic acid. In this step, the thiol group of the thioglycolic acid attacks the imine carbon, and the amine attacks the carboxylic acid carbon, leading to the formation of the five-membered thiazolidin-4-one ring after dehydration.

Due to the absence of a specific published protocol for this compound, the following sections detail a generalized experimental methodology based on known syntheses of similar 2,3-disubstituted thiazolidin-4-ones.

Proposed Experimental Protocol

Objective: To synthesize this compound via a one-pot three-component condensation reaction.

Materials:

-

Substituted Aniline (e.g., 4-aminophenyl phenyl sulfone)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Thioglycolic Acid

-

Solvent (e.g., Toluene or solvent-free)

-

Catalyst (e.g., β-cyclodextrin-SO3H or similar acidic catalyst)[3]

Methodology:

-

Reactant Mixture: In a round-bottom flask, equimolar amounts of the substituted aniline and the aromatic aldehyde are mixed in a suitable solvent, such as toluene. A catalytic amount of an acid catalyst may be added to facilitate the reaction.

-

Schiff Base Formation: The mixture is refluxed for a period of 2-4 hours to ensure the formation of the Schiff base intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclocondensation: After the formation of the Schiff base, an equimolar amount of thioglycolic acid is added to the reaction mixture.

-

Ring Closure: The mixture is then refluxed for an additional 6-8 hours. During this time, the cyclocondensation reaction occurs, leading to the formation of the thiazolidin-4-one ring.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Visualizing the Synthesis and Logic

To better illustrate the proposed synthetic strategy, the following diagrams have been generated using the DOT language.

Caption: Proposed reaction workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The mechanism for the formation of the thiazolidin-4-one ring is a well-established process involving nucleophilic attacks and dehydration.

Caption: Key steps in the proposed cyclocondensation mechanism.

Data Presentation

Due to the lack of specific experimental data in the public domain for the synthesis of this compound, a quantitative data table cannot be provided at this time. Researchers pursuing the synthesis of this compound would need to generate this data through their own experimental work. Key quantitative metrics to collect would include:

| Parameter | Description |

| Yield (%) | The percentage of the product obtained. |

| Melting Point (°C) | A physical property indicating purity. |

| ¹H NMR | Data confirming the proton environment. |

| ¹³C NMR | Data confirming the carbon framework. |

| Mass Spectrometry | Data confirming the molecular weight. |

| Purity (e.g., HPLC) | The percentage purity of the final compound. |

Conclusion

While this compound presents an interesting target for neuroprotective drug discovery, the absence of a published, detailed synthetic protocol requires a reliance on established chemical literature for related compounds. The proposed three-component reaction of a substituted aniline, an aromatic aldehyde, and thioglycolic acid offers a robust and logical pathway for its synthesis. The experimental and mechanistic details provided in this guide serve as a foundational blueprint for researchers and drug development professionals aiming to synthesize and further investigate the therapeutic potential of this compound. Future work should focus on optimizing the reaction conditions and fully characterizing the compound to establish a definitive and reproducible synthetic method.

References

(Rac)-TZ3O: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TZ3O is the racemic mixture of the compound TZ3O, which has been identified as a potential therapeutic agent with anticholinergic and neuroprotective properties. While its specific origins and detailed discovery history remain elusive in publicly accessible scientific literature, its classification as an anticholinergic agent suggests a mechanism of action involving the inhibition of acetylcholine signaling. This, coupled with its noted neuroprotective effects, positions this compound as a compound of interest in the research and development of treatments for neurodegenerative conditions, particularly Alzheimer's disease. This document aims to provide a comprehensive overview of the available technical information on this compound, acknowledging the current limitations in publicly available data.

Introduction

This compound is recognized as the racemic form of TZ3O, a compound characterized by its anticholinergic and neuroprotective activities.[1] The primary therapeutic area of interest for this compound is Alzheimer's disease, a neurodegenerative disorder often associated with a decline in cholinergic function. While the specific researchers and institution responsible for the initial discovery and synthesis of this compound are not detailed in available public records, its emergence as a research chemical suggests a foundation in medicinal chemistry programs aimed at identifying novel modulators of the cholinergic system.

Physicochemical Properties

While a comprehensive, experimentally determined physicochemical profile of this compound is not available in the public domain, some basic information can be inferred from its chemical structure, which would be necessary for its synthesis and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2218754-19-7 | MedChemExpress |

| Molecular Formula | C₁₈H₁₇NO₂S | Inferred from structure |

| Molecular Weight | 311.40 g/mol | Inferred from structure |

| Form | Racemic mixture | MedChemExpress |

Note: The Molecular Formula and Molecular Weight are inferred and would require confirmation from a primary source.

Mechanism of Action and Signaling Pathways

The designation of this compound as an anticholinergic agent indicates that its primary mechanism of action involves the antagonism of acetylcholine receptors. Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a key role in cognitive functions such as learning and memory.

Cholinergic Signaling Pathway

The following diagram illustrates the general mechanism of cholinergic signaling and the putative point of intervention for an anticholinergic compound like this compound.

Caption: Putative mechanism of this compound in the cholinergic synapse.

The diagram illustrates that in a typical cholinergic synapse, acetylcholine (ACh) is synthesized and stored in vesicles in the presynaptic neuron. Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to acetylcholine receptors (AChRs) on the postsynaptic neuron, initiating signal transduction. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh. As an anticholinergic agent, this compound is hypothesized to act by blocking the binding of acetylcholine to its receptors on the postsynaptic neuron, thereby inhibiting cholinergic signaling.

Neuroprotective Pathways

The neuroprotective activity of this compound is a key feature; however, the specific signaling pathways involved have not been elucidated in the available literature. Potential neuroprotective mechanisms for anticholinergic compounds could involve modulation of downstream signaling cascades that are affected by cholinergic input, such as those related to neuronal survival, inflammation, and oxidative stress.

Experimental Protocols

Due to the absence of primary scientific publications, detailed experimental protocols for the synthesis and biological evaluation of this compound cannot be provided. The following sections outline general methodologies that would be employed for a compound of this nature.

Synthesis of this compound

A logical synthetic route for a thiazole-containing compound like this compound would likely involve the Hantzsch thiazole synthesis or a similar established method for forming the thiazole core, followed by functional group manipulations to arrive at the final product. A generalized workflow is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Biological Evaluation

To characterize the anticholinergic and neuroprotective properties of this compound, a series of in vitro assays would be necessary.

Table 2: Potential In Vitro Assays for this compound

| Assay Type | Purpose | Typical Method |

| Receptor Binding Assay | To determine the binding affinity of this compound for various acetylcholine receptor subtypes (muscarinic and nicotinic). | Radioligand binding assays using cell membranes expressing the target receptors. |

| Functional Antagonism Assay | To measure the ability of this compound to inhibit acetylcholine-induced cellular responses. | Calcium flux assays or second messenger assays (e.g., cAMP) in cells expressing cholinergic receptors. |

| Cholinesterase Inhibition Assay | To assess any off-target effects on acetylcholinesterase or butyrylcholinesterase. | Ellman's assay. |

| Neuroprotection Assay | To evaluate the ability of this compound to protect neurons from various insults. | Cell viability assays (e.g., MTT, LDH) in neuronal cell cultures exposed to toxins like amyloid-beta, glutamate, or oxidative stressors. |

Quantitative Data

A thorough search of scientific databases and patent literature did not yield any specific quantitative data for this compound, such as IC₅₀ or Kᵢ values from biological assays. The collection and dissemination of such data would be a critical step in advancing the understanding of this compound's therapeutic potential.

Discussion and Future Directions

This compound presents an interesting but enigmatic profile. Its classification as an anticholinergic with neuroprotective effects makes it a relevant candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative disorders. However, the lack of a clear discovery history and detailed scientific data is a significant impediment to its development.

Future research should prioritize the following:

-

Publication of Primary Data: The original discoverers are encouraged to publish their findings, including the synthesis, full characterization, and comprehensive biological evaluation of this compound and its individual enantiomers.

-

Elucidation of Neuroprotective Mechanisms: In-depth studies are required to understand the signaling pathways through which TZ3O exerts its neuroprotective effects.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of Alzheimer's disease are necessary to validate the therapeutic potential of this compound.

Conclusion

This compound is a research compound with a promising pharmacological profile for the potential treatment of neurodegenerative diseases. However, the current lack of publicly available, in-depth scientific data on its discovery, synthesis, and biological activity limits its immediate progression in the drug development pipeline. The scientific community would greatly benefit from the disclosure of the foundational research on this compound.

References

Unveiling the Neuroprotective Potential of (Rac)-TZ3O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TZ3O is the racemic form of TZ3O, a novel anticholinergic compound demonstrating significant neuroprotective properties. Preclinical research has highlighted its potential as a therapeutic agent for neurodegenerative conditions, particularly Alzheimer's disease. This document provides a comprehensive technical overview of the biological activity and function of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this compound and related compounds.

Introduction

The cholinergic system plays a crucial role in cognitive functions such as learning and memory. A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease (AD). Consequently, agents that modulate the cholinergic system, particularly muscarinic acetylcholine receptors, have been a primary focus of AD drug discovery. This compound has emerged as a promising candidate in this area. As the racemic mixture of TZ3O, it exhibits potent anticholinergic activity coupled with neuroprotective effects, as demonstrated in preclinical models of AD-related cognitive impairment. This guide will delve into the core biological aspects of this compound, providing the detailed technical information necessary to facilitate further research and development.

Mechanism of Action

This compound functions as an anticholinergic agent , specifically a muscarinic receptor antagonist . Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct anatomical distributions and signaling pathways.

The cognitive deficits observed in Alzheimer's disease are, in part, attributed to the degeneration of cholinergic neurons and the subsequent reduction in acetylcholine levels. By acting as an antagonist at muscarinic receptors, TZ3O is thought to modulate cholinergic signaling pathways that are critical for memory and learning. While the precise subtype selectivity of TZ3O is not yet fully elucidated in the available literature, its efficacy in scopolamine-induced amnesia models strongly suggests interaction with central muscarinic receptors. Scopolamine is a non-selective muscarinic antagonist that induces cognitive deficits, and the ability of a compound to reverse these effects is a key indicator of its potential as a cognitive enhancer.

The neuroprotective activity of TZ3O may stem from its ability to modulate downstream signaling cascades initiated by muscarinic receptor activation. These pathways can influence neuronal survival, synaptic plasticity, and inflammation.

dot

Caption: Simplified signaling pathway of this compound as a muscarinic antagonist.

Biological Activity Data

For context, the following table provides typical binding affinities for various muscarinic receptor antagonists at different receptor subtypes. This data is illustrative of the types of quantitative measurements used to characterize such compounds.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Atropine | 0.9 | 1.6 | 1.1 | 1.0 | 1.3 |

| Scopolamine | 1.0 | 2.0 | 1.3 | 1.0 | 1.7 |

| Pirenzepine | 16 | 380 | 120 | 80 | 100 |

| Telenzepine | 0.9 | 40 | 10 | 10 | 10 |

Note: The data in this table is for illustrative purposes and does not represent the specific binding affinities of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and similar anticholinergic compounds.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

-

Membrane Preparation: Homogenates from a brain region rich in muscarinic receptors (e.g., cortex, hippocampus) or from cells expressing specific muscarinic receptor subtypes.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: Atropine (1 µM).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Prepare membrane homogenates and determine protein concentration.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of atropine) from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a muscarinic receptor binding assay.

Scopolamine-Induced Cognitive Deficit Model (Morris Water Maze)

This protocol describes the use of the Morris Water Maze (MWM) to assess spatial learning and memory in rats with scopolamine-induced cognitive impairment.

Apparatus:

-

A circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).

-

An escape platform submerged just below the water surface.

-

A video tracking system to record the animal's swim path.

-

Distinct visual cues placed around the room.

Procedure:

-

Acquisition Phase (Training):

-

Rats are trained to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day.

-

For each trial, the rat is placed in the pool at one of four randomized starting positions and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 seconds).

-

If the rat fails to find the platform, it is gently guided to it.

-

The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.

-

-

Drug Administration:

-

Following the acquisition phase, rats are divided into experimental groups (e.g., vehicle control, scopolamine only, scopolamine + this compound).

-

Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) is administered to induce cognitive impairment, typically 30 minutes before testing.

-

The test compound, this compound, is administered at various doses and at a specified time before scopolamine administration.

-

-

Probe Trial (Memory Test):

-

The escape platform is removed from the pool.

-

The rat is placed in the pool and allowed to swim for a set time (e.g., 60 seconds).

-

The video tracking system records the time spent in the target quadrant (where the platform was located), the number of times the rat crosses the former platform location, and the swim path.

-

-

Data Analysis:

-

Parameters such as escape latency and path length during training, and time in the target quadrant during the probe trial are analyzed to assess learning and memory.

-

Statistical comparisons are made between the different treatment groups.

-

dot

Caption: Experimental workflow for the Morris Water Maze test.

Conclusion

This compound is a promising anticholinergic compound with demonstrated neuroprotective effects in a preclinical model of Alzheimer's disease. Its mechanism of action as a muscarinic receptor antagonist positions it as a relevant candidate for further investigation in the context of neurodegenerative disorders characterized by cholinergic deficits. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of novel, related compounds. Future research should focus on elucidating the specific muscarinic receptor subtype selectivity of TZ3O, further exploring its downstream signaling effects, and conducting more extensive in vivo efficacy and safety studies.

References

Unraveling the Profile of (Rac)-TZ3O: An Anticholinergic Agent with Neuroprotective Potential

(Rac)-TZ3O is identified as the racemic isomer of TZ3O, a compound recognized for its anticholinergic and neuroprotective properties.[1] Primarily investigated for its potential therapeutic role in Alzheimer's disease, TZ3O has demonstrated the ability to ameliorate memory impairment and cognitive decline in a preclinical model of the disease.[1]

Note to Researchers, Scientists, and Drug Development Professionals: The current body of publicly available scientific literature, as identified through the conducted search, does not contain in-depth in vitro mechanistic data, specific signaling pathways, detailed experimental protocols, or quantitative performance metrics for this compound. The provided information positions this compound within the broader category of anticholinergic compounds with neuroprotective activity, primarily based on its relationship to TZ3O.

Further research and publication are required to elucidate the specific molecular interactions, cellular signaling cascades, and quantitative efficacy of this compound in an in vitro setting. Without such data, a detailed technical guide on its core mechanism of action cannot be constructed. The scientific community awaits further studies to fully characterize the pharmacological profile of this compound.

References

(Rac)-TZ3O: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TZ3O is the racemic isomer of TZ3O, a compound recognized for its anticholinergic and neuroprotective properties.[1] It has garnered interest within the scientific community as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease. This technical guide provides a comprehensive overview of the methodologies for identifying and validating the biological targets of this compound, with a primary focus on its putative role as a cholinesterase inhibitor. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the established experimental workflows and data presentation formats that are critical for the rigorous scientific evaluation of this compound.

Putative Target: Cholinesterase (ChE)

Based on its classification as an anticholinergic agent, the primary molecular target of this compound is hypothesized to be Cholinesterase (ChE).[1] Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease.

Data Presentation: Quantitative Analysis of this compound Activity

Clear and structured presentation of quantitative data is essential for evaluating the potency and selectivity of a compound. The following tables provide a template for summarizing the key in vitro and cellular assay data for this compound.

Table 1: In Vitro Enzymatic Inhibition of Cholinesterases by this compound

| Enzyme Target | IC₅₀ (nM) [a] | Kᵢ (nM) [b] | Hill Slope | Assay Conditions |

| Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available | 37°C, pH 8.0, 30 min incubation |

| Butyrylcholinesterase (BChE) | Data not available | Data not available | Data not available | 37°C, pH 8.0, 30 min incubation |

[a] The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of the enzyme's activity. [b] The inhibition constant (Kᵢ) is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Cellular Neuroprotection Assay of this compound

| Cellular Model | Neurotoxic Insult | EC₅₀ (µM) [c] | Maximum Protection (%) | Assay Endpoint |

| SH-SY5Y Neuroblastoma Cells | Aβ₁₋₄₂ Oligomers | Data not available | Data not available | Cell Viability (MTT Assay) |

| Primary Cortical Neurons | Glutamate Excitotoxicity | Data not available | Data not available | Neuronal Survival (MAP2 Staining) |

[c] The half-maximal effective concentration (EC₅₀) is the concentration of this compound that elicits 50% of the maximum neuroprotective effect.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of target identification and validation. The following sections describe the standard methodologies that would be employed to characterize the interaction of this compound with its putative targets.

Cholinesterase Inhibition Assays

The inhibitory activity of this compound against AChE and BChE would be determined using a modified Ellman's method. This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).

Materials:

-

Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound

-

Phosphate buffer (pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (AChE or BChE) to each well.

-

Add the this compound dilutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a solution of DTNB and the respective substrate (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Neuroprotection Assays

To validate the neuroprotective effects of this compound in a cellular context, in vitro models of neurodegeneration are utilized.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., amyloid-beta oligomers, glutamate)

-

This compound

-

Reagents for assessing cell viability (e.g., MTT, LDH assay kits)

-

Fluorescence microscope

Procedure:

-

Culture the neuronal cells in 96-well plates until they reach the desired confluence or developmental stage.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induce neurotoxicity by adding the chosen neurotoxic agent to the cell culture medium.

-

Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).

-

Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to the untreated and vehicle-treated controls.

-

Determine the EC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for clear communication and understanding.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase.

Caption: Experimental workflow for the target validation of this compound.

Conclusion

The identification and validation of a drug's molecular target are paramount in the drug discovery and development process. For this compound, the existing evidence points towards cholinesterase as a primary target, a hypothesis that aligns with its observed neuroprotective and anticholinergic activities. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic and rigorous validation of this hypothesis. Further research, employing these methodologies to generate specific quantitative data for this compound, is essential to fully elucidate its mechanism of action and to advance its potential as a therapeutic agent for neurodegenerative diseases.

References

In-depth Technical Guide: (Rac)-TZ3O

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value |

| Common Name | (Rac)-TZ3O |

| IUPAC Name | (rac)-(E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione |

| CAS Number | 2218754-19-7[1] |

Abstract

This compound is the racemic form of TZ3O, a synthetic small molecule belonging to the thiazolidinedione class of compounds. It has garnered interest in the scientific community for its potential as a neuroprotective agent. Preliminary research suggests that its biological activity may be attributed to its role as an anticholinergic compound and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive overview of the available technical information on this compound and related thiazolidinedione derivatives, including potential synthesis methods, pharmacological data, and proposed mechanisms of action.

Experimental Protocols

General Synthesis of 5-Arylidene-thiazolidine-2,4-dione Derivatives

This protocol outlines a general two-step synthesis for 5-arylidene-thiazolidine-2,4-dione derivatives, which can be adapted for the synthesis of this compound. The first step involves the formation of the thiazolidine-2,4-dione core, and the second step is a Knoevenagel condensation with an appropriate aldehyde.

Step 1: Synthesis of Thiazolidine-2,4-dione

-

A mixture of monochloroacetic acid and thiourea is refluxed in water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of thiazolidine-2,4-dione is collected by filtration and recrystallized from water.[2]

Step 2: Knoevenagel Condensation to form 5-Arylidene-thiazolidine-2,4-dione

-

A mixture of thiazolidine-2,4-dione, the desired aromatic aldehyde (in this case, 3-hydroxybenzaldehyde), and a catalytic amount of piperidine are dissolved in ethanol.[2]

-

The reaction mixture is heated under reflux with continuous stirring for several hours.[2]

-

The reaction is monitored by TLC.

-

After completion, the mixture is poured into water and acidified with acetic acid.

-

The resulting precipitate, the 5-arylidene-thiazolidine-2,4-dione derivative, is filtered, washed, and recrystallized from a suitable solvent like acetic acid or ethanol.[2]

To synthesize this compound, the N-phenacyl group would need to be introduced. This could potentially be achieved by reacting the synthesized 5-(3-hydroxybenzylidene)thiazolidine-2,4-dione with a phenacyl halide in the presence of a base.

In Vitro GABAA Receptor Functional Assay

The modulatory effects of this compound on GABAA receptors can be assessed using a high-throughput functional assay, such as a fluorescent imaging plate reader (FLIPR)-based membrane potential assay.

-

Human embryonic kidney (HEK) 293 cells are transiently co-transfected with the cDNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2).[3][4]

-

A large batch of these transfected cells can be cryopreserved for consistent use.[3]

-

For the assay, cells are plated and loaded with a membrane potential-sensitive fluorescent dye.

-

Activation of the GABAA receptor by an agonist (like GABA) leads to chloride ion efflux and membrane depolarization, which is detected as an increase in fluorescence.[3]

-

To assess the modulatory effect of this compound, the compound is pre-incubated with the cells before the addition of the GABA agonist.

-

An increase in the GABA-induced fluorescence signal in the presence of this compound would indicate positive allosteric modulation.

-

Dose-response curves can be generated to determine the EC50 of the compound's modulatory effect.

Putative Signaling Pathway and Mechanism of Action

The neuroprotective effects of thiazolidinedione derivatives are believed to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

// Edges TZD -> Receptor [color="#EA4335"]; Receptor -> PI3K [label="Activation", color="#FBBC05", fontcolor="#202124"]; PI3K -> Akt [label="Activation", color="#FBBC05", fontcolor="#202124"]; Akt -> Survival [color="#34A853"]; Akt -> Apoptosis [color="#34A853"];

// Invisible edges for layout {rank=same; TZD; Receptor;} {rank=same; PI3K; Akt;} {rank=same; Survival; Apoptosis;} } dot Figure 1: Proposed neuroprotective signaling pathway of thiazolidinediones.

As illustrated in Figure 1, thiazolidinediones may bind to and activate receptor tyrosine kinases or other cell surface receptors, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival and inhibit programmed cell death (apoptosis). Studies on various thiazolidinediones have shown that they can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax.[5]

Furthermore, the action of this compound as a positive allosteric modulator of GABAA receptors would enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This increased inhibition could contribute to its neuroprotective effects by reducing neuronal excitotoxicity, a common pathway of cell death in many neurological disorders.

Quantitative Data

While specific quantitative pharmacological data for this compound is not widely published, the following table presents typical data that would be generated to characterize such a compound, based on studies of other thiazolidinedione derivatives with activity at various receptors.

| Assay | Target | Compound | Activity | Value |

| In vitro PTP1B Inhibition | PTP1B | 5-(3-methoxybenzylidene)thiazolidine-2,4-dione derivative | IC50 | 7.31 µM[6] |

| In vitro PTP1B Inhibition | PTP1B | Another 5-(3-methoxybenzylidene)thiazolidine-2,4-dione derivative | IC50 | 8.73 µM[6] |

| Antibacterial Activity | S. aureus | 5-arylidene-thiazolidine-2,4-dione derivative | MIC | 17.9 µM[7] |

| Antibacterial Activity | B. subtilis | 5-arylidene-thiazolidine-2,4-dione derivative | MIC | 18.5 µM[7] |

Conclusion

This compound is a promising research compound with potential therapeutic applications in neurodegenerative diseases. Its putative dual mechanism of action, involving both GABAA receptor modulation and activation of pro-survival signaling pathways like PI3K/Akt, makes it an interesting candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide, based on related compounds, offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the pharmacological profile of this compound. Future research should focus on obtaining specific quantitative data for this compound, validating its mechanism of action, and evaluating its efficacy and safety in preclinical models of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assembly of GABAA receptor subunits: analysis of transient single-cell expression utilizing a fluorescent substrate/marker gene technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies and biological evaluation of 5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (Rac)-TZ3O: A Neuroprotective and Anticholinergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TZ3O, the racemic form of TZ3O, is a promising compound with demonstrated neuroprotective and anticholinergic activities. This technical guide provides a comprehensive overview of its chemical properties, and known biological functions, with a focus on its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Core Molecular Data

This compound shares its fundamental molecular characteristics with its individual enantiomers. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C18H13NO4S | [1] |

| Molecular Weight | 339.37 g/mol | [1] |

| CAS Number | 2218754-19-7 | [1] |

Biological Activity and Potential Applications

This compound is characterized by two primary biological activities: neuroprotection and anticholinergic effects. These properties make it a molecule of significant interest for the research and development of treatments for central nervous system disorders.

Neuroprotective Effects

TZ3O, the active compound of which this compound is the racemic mixture, has shown neuroprotective capabilities. This suggests its potential to shield neurons from damage and degeneration, a critical aspect in the management of neurodegenerative diseases.

Anticholinergic Properties and Alzheimer's Disease Research

The anticholinergic nature of TZ3O positions it as a relevant compound for Alzheimer's disease research. Notably, TZ3O has been observed to ameliorate memory impairment and cognitive decline in a scopolamine-induced rat model of Alzheimer's disease[1]. Anticholinergic agents work by blocking the action of acetylcholine, a neurotransmitter crucial for memory and learning, which is often deficient in Alzheimer's patients[2][3].

Experimental Protocols

While specific, detailed experimental protocols for this compound are not yet widely published, standard assays for evaluating neuroprotective and anticholinergic activity can be adapted. The following are generalized methodologies that serve as a starting point for in vitro and in vivo studies.

In Vitro Neuroprotection Assay

A common method to assess the neuroprotective effects of a compound against neurotoxicity.

Workflow:

Caption: Workflow for in vitro neuroprotection assay.

Acetylcholine Receptor Binding Assay

This assay determines the affinity of this compound for acetylcholine receptors, quantifying its anticholinergic activity.

Workflow:

Caption: Workflow for acetylcholine receptor binding assay.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its known activities, it is hypothesized to interact with the cholinergic signaling pathway.

Hypothesized Cholinergic Signaling Modulation

As an anticholinergic agent, this compound likely acts as an antagonist at muscarinic and/or nicotinic acetylcholine receptors. This action would inhibit the downstream effects of acetylcholine, which are extensive and play a role in various cognitive and physiological processes.

Caption: Hypothesized action of this compound on cholinergic signaling.

Conclusion and Future Directions

This compound is a molecule with considerable potential in the field of neuropharmacology. Its dual neuroprotective and anticholinergic properties warrant further investigation to elucidate its precise mechanisms of action and to explore its full therapeutic utility. Future research should focus on detailed characterization of its interactions with specific acetylcholine receptor subtypes, in-depth analysis of its impact on neuronal signaling pathways, and comprehensive preclinical studies to evaluate its efficacy and safety in various models of neurodegenerative diseases. The development of a detailed synthesis protocol for this compound is also a critical next step for advancing its research.

References

Technical Guide: Physicochemical Properties of (Rac)-TZ3O

Disclaimer: No publicly available data was found for a compound designated "(Rac)-TZ3O." The following technical guide is a template populated with representative data and methodologies. Researchers should substitute the placeholder data with their own experimental results.

Introduction

This document provides a comprehensive overview of the aqueous solubility and stability of the racemic compound this compound. The physicochemical properties of a drug candidate are critical to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The data presented herein are intended to guide researchers, scientists, and drug development professionals in their evaluation of this compound for further preclinical and clinical development.

Solubility Data

The solubility of a compound is a key determinant of its oral bioavailability and its suitability for various dosage forms. Both kinetic and thermodynamic solubility assays were performed to characterize the dissolution and equilibrium solubility of this compound in aqueous media relevant to the physiological environment of the gastrointestinal tract.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) and incubated for a short period. This is often used in early-stage discovery to identify potential solubility liabilities.

Table 1: Kinetic Solubility of this compound

| pH | Mean Solubility (µM) | Standard Deviation (µM) | Method |

| 5.0 | 75.8 | 5.2 | Nephelometry |

| 6.5 | 62.1 | 4.5 | Nephelometry |

| 7.4 | 55.4 | 3.9 | Nephelometry |

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by incubating the solid material in the solvent until equilibrium is reached.

Table 2: Thermodynamic Solubility of this compound

| Medium | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) | Method |

| Simulated Gastric Fluid (pH 1.2) | 120.5 | 8.7 | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 45.2 | 3.1 | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 98.9 | 6.4 | HPLC-UV |

Stability Data

The chemical stability of this compound was assessed in various aqueous buffers and in the solid state under stressed conditions to identify potential degradation pathways and to determine its shelf-life.

Solution State Stability

The stability of this compound in solution was evaluated at different pH values and temperatures. The percentage of the compound remaining after a defined incubation period was determined by HPLC-UV.

Table 3: Solution State Stability of this compound after 48 hours

| pH | Temperature (°C) | % Remaining | Degradants Observed |

| 2.0 | 40 | 98.2 | None Detected |

| 7.4 | 40 | 92.5 | Degradant A (RRT 0.85) |

| 9.0 | 40 | 75.1 | Degradant A, Degradant B (RRT 1.15) |

| 7.4 | 4 | 99.5 | None Detected |

Solid State Stability

The solid-state stability of this compound was evaluated under accelerated conditions as per ICH guidelines to predict its long-term stability.

Table 4: Solid State Stability of this compound after 4 weeks

| Condition | % Remaining | Physical Appearance |

| 40°C / 75% Relative Humidity | 99.8 | No Change |

| 60°C | 99.5 | No Change |

| Photostability (ICH Q1B Option 2) | 97.1 | Slight Discoloration |

Experimental Protocols

Kinetic Solubility Assay

-

A 10 mM stock solution of this compound in 100% DMSO is prepared.

-

The stock solution is added to phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4 to a final concentration of 100 µM with a final DMSO concentration of 1%.

-

The samples are shaken for 2 hours at room temperature.

-

The samples are filtered through a 96-well filter plate to remove any precipitate.

-

The concentration of the compound in the filtrate is determined by nephelometry, comparing the light scattering of the samples to a set of standards.

Thermodynamic Solubility Assay

-

An excess of solid this compound is added to vials containing Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).

-

The vials are sealed and agitated in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

-

The samples are then filtered through a 0.45 µm syringe filter to remove undissolved solids.

-

The concentration of the filtrate is determined by a validated HPLC-UV method against a calibration curve.

Solution State Stability Assay

-

A 1 mg/mL stock solution of this compound is prepared in acetonitrile.

-

The stock solution is diluted to a final concentration of 10 µg/mL in buffers of pH 2.0, 7.4, and 9.0.

-

Samples are incubated at 4°C and 40°C.

-

Aliquots are taken at 0, 4, 8, 24, and 48 hours.

-

The concentration of this compound and the formation of any degradants are monitored by HPLC-UV. The percentage remaining is calculated relative to the 0-hour time point.

Visualizations

Caption: Workflow for the solution state stability analysis of this compound.

Caption: A hypothetical signaling pathway initiated by this compound.

Caption: Interdependence of key physicochemical properties for drug development.

(Rac)-TZ3O: A Potential Therapeutic Avenue for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-TZ3O has been identified as a racemic mixture of TZ3O, a compound demonstrating potential as an anticholinergic and neuroprotective agent.[1] Its investigation within a scopolamine-induced Alzheimer's disease rat model suggests a promising role in mitigating cognitive decline and memory impairment, positioning it as a candidate for further research in the field of neurodegenerative diseases. This technical guide aims to provide a comprehensive overview of the available information on this compound and its potential therapeutic applications, with a focus on its mechanism of action, relevant signaling pathways, and the experimental context for its evaluation.

Due to the limited publicly available data specifically on this compound, this guide will also draw upon the broader class of thiazolidinone derivatives and anticholinergic agents to provide a foundational understanding for researchers.

Core Concepts: Anticholinergic Action and Neuroprotection

The primary mechanism attributed to TZ3O is its anticholinergic activity.[1] Anticholinergic compounds work by blocking the action of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle contraction. In the context of Alzheimer's disease, there is a well-established deficit in cholinergic signaling. By modulating this system, anticholinergic agents can have complex effects. While some anticholinergics are known to cause cognitive impairment, the therapeutic strategy with compounds like TZ3O likely involves a more nuanced interaction with specific cholinergic receptor subtypes or a combination of anticholinergic and other neuroprotective effects.

The neuroprotective activity of TZ3O suggests that its therapeutic potential extends beyond simple cholinergic blockade. This could involve mechanisms such as reducing oxidative stress, inhibiting inflammatory pathways, or preventing neuronal apoptosis, which are common pathological features of neurodegenerative diseases.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been detailed in the available literature, we can infer potential pathways based on its classification as an anticholinergic and neuroprotective agent.

Cholinergic Signaling Pathway

The most direct pathway influenced by this compound is the cholinergic signaling pathway. As an anticholinergic, it likely acts as an antagonist at muscarinic and/or nicotinic acetylcholine receptors. The diagram below illustrates a simplified overview of the cholinergic signaling pathway that could be modulated by an antagonist.

Caption: Simplified Cholinergic Signaling Pathway and Potential Antagonism by this compound.

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50, EC50, or receptor binding affinities for this compound or TZ3O. The table below is provided as a template for when such data becomes available from future studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Acetylcholinesterase) | Data not available | ||

| IC50 (Butyrylcholinesterase) | Data not available | ||

| Ki (Muscarinic M1 Receptor) | Data not available | ||

| Ki (Muscarinic M2 Receptor) | Data not available | ||

| Ki (Muscarinic M3 Receptor) | Data not available | ||

| Ki (Muscarinic M4 Receptor) | Data not available | ||

| Ki (Muscarinic M5 Receptor) | Data not available | ||

| Neuroprotection (e.g., EC50) | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on the description of its use in a scopolamine-induced amnesia model, we can outline a general experimental workflow for evaluating similar neuroprotective compounds.

General Workflow for In Vivo Evaluation of Neuroprotective Agents

The following diagram illustrates a typical workflow for assessing the efficacy of a compound like this compound in an animal model of cognitive impairment.

Caption: General Experimental Workflow for In Vivo Neuroprotective Studies.

Key Methodologies (Hypothetical)

-

Synthesis of this compound: As a thiazolidinone derivative, its synthesis would likely involve the cyclization of a substituted thiazole or a related heterocyclic precursor. The specific starting materials and reaction conditions are not documented.

-

Scopolamine-Induced Amnesia Model:

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Drug Administration: this compound would be administered orally (p.o.) or intraperitoneally (i.p.) for a specified number of days prior to the induction of amnesia.

-

Amnesia Induction: Scopolamine hydrobromide is typically injected intraperitoneally about 30 minutes before behavioral testing to induce a transient cholinergic deficit and cognitive impairment.

-

Behavioral Assays:

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-Maze: To evaluate spatial working memory through spontaneous alternation.

-

Passive Avoidance Test: To measure fear-motivated memory.

-

-

-

In Vitro Cholinesterase Inhibition Assay:

-

Enzymes: Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum are standard.

-

Method: Ellman's method is a widely used colorimetric assay to measure the activity of cholinesterases. The assay would be performed with varying concentrations of this compound to determine its IC50 value.

-

Future Directions and Conclusion

This compound represents a molecule of interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's. Its dual action as an anticholinergic and neuroprotective agent is a promising characteristic. However, to fully understand its therapeutic potential, further research is critically needed. The immediate priorities for future studies should include:

-

Publication of Primary Research: The dissemination of the primary research findings on TZ3O and this compound is essential for the scientific community to validate and build upon the initial observations.

-

Detailed Pharmacological Profiling: Comprehensive in vitro studies are required to determine its binding affinities for all subtypes of muscarinic and nicotinic cholinergic receptors, as well as its inhibitory constants for AChE and BChE.

-

Elucidation of Neuroprotective Mechanisms: In-depth cell-based assays and further in vivo studies are necessary to uncover the specific molecular pathways underlying its neuroprotective effects.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for its development as a drug candidate.

References

Methodological & Application

Application Notes and Protocols for (Rac)-TZ3O in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the initial in vitro evaluation of (Rac)-TZ3O, a racemic isomer of the anticholinergic and neuroprotective compound TZ3O.[1] The following protocols are intended to serve as a foundational guide for investigating the cellular effects of this compound in relevant cell culture models.

Overview and Mechanism of Action

This compound is the racemic mixture of TZ3O, a compound with known anticholinergic properties and demonstrated neuroprotective activity.[1] While the precise cellular mechanisms of this compound are under investigation, its anticholinergic nature suggests an interaction with muscarinic acetylcholine receptors, potentially modulating downstream signaling pathways involved in cell survival and apoptosis. The Rac family of small GTPases are critical regulators of diverse cellular functions, including cell migration, proliferation, and survival.[2][3][4] Dysregulation of Rac signaling has been implicated in tumorigenesis and other pathologies.[4][5] A potential, though currently hypothetical, mechanism of action for this compound's neuroprotective effects could involve the modulation of Rac-dependent signaling cascades.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the effects of this compound on a human neuroblastoma cell line (e.g., SH-SY5Y). Researchers should generate their own data for their specific cell lines and experimental conditions.

Table 1: Hypothetical Cytotoxicity of this compound on SH-SY5Y Cells

| This compound Concentration (µM) | Cell Viability (%) (48h Treatment) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 10 | 95.6 | ± 4.8 |

| 25 | 88.4 | ± 6.2 |

| 50 | 75.1 | ± 5.9 |

| 100 | 52.3 | ± 7.1 |

| 200 | 25.8 | ± 6.5 |

Table 2: Hypothetical Apoptosis Induction by this compound in SH-SY5Y Cells (48h Treatment)

| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |

| 0 (Vehicle Control) | 2.1 | 1.5 | 96.4 |

| 50 | 15.8 | 5.2 | 79.0 |

| 100 | 28.4 | 12.7 | 58.9 |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing a human neuroblastoma cell line, which can be adapted for other relevant cell types.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash cells with PBS, and add 2-3 mL of Trypsin-EDTA.

-

Incubate for 3-5 minutes until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9][10]

Materials:

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6][8]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical this compound signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Rac-cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rac GTPases play critical roles in early T-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of the Rac signaling pathway in HCC cell motility: implications for a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. kumc.edu [kumc.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for (Rac)-TZ3O in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TZ3O is the racemic isomer of TZ3O, an anticholinergic compound with demonstrated neuroprotective properties. Its potential therapeutic application lies in mitigating cognitive decline, particularly in conditions like Alzheimer's disease. The most relevant and widely used preclinical model to evaluate the efficacy of compounds like this compound is the scopolamine-induced memory impairment model in rats. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some of the cognitive symptoms observed in Alzheimer's disease. These application notes provide a comprehensive guide for the utilization of this compound in this established animal model.

Mechanism of Action

This compound is classified as an anticholinergic compound. In the context of neuroprotection, its mechanism is hypothesized to involve the modulation of cholinergic pathways, which are crucial for learning and memory. Scopolamine induces cognitive deficits by blocking muscarinic acetylcholine receptors. A potential neuroprotective agent like this compound may act by counteracting the effects of scopolamine, potentially through a different subset of cholinergic receptors or by activating downstream signaling cascades that promote neuronal survival and function. The neuroprotective effects of anticholinergic compounds can also be attributed to the reduction of oxidative stress and neuroinflammation.

Data Presentation

Table 1: Suggested Dose-Response Study for this compound in a Scopolamine Rat Model

| Group | Treatment | This compound Dose (mg/kg, i.p.) | Scopolamine Dose (mg/kg, i.p.) | Number of Animals (n) |

| 1 | Vehicle Control | Vehicle | Saline | 10 |

| 2 | Scopolamine Control | Vehicle | 1 | 10 |

| 3 | Positive Control | Donepezil (1 mg/kg, p.o.) | 1 | 10 |

| 4 | This compound Low Dose | 1 | 1 | 10 |

| 5 | This compound Mid Dose | 5 | 1 | 10 |

| 6 | This compound High Dose | 10 | 1 | 10 |

Note: The doses for this compound are hypothetical and should be determined empirically. The route of administration (i.p. - intraperitoneal, p.o. - oral) for this compound should also be optimized based on its physicochemical properties.

Table 2: Expected Outcomes in Behavioral Tests

| Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) |

| Vehicle Control | Low | High |

| Scopolamine Control | High | Low |

| Positive Control | Low | High |

| This compound Treated | Dose-dependent decrease | Dose-dependent increase |

Experimental Protocols

Scopolamine-Induced Amnesia Model in Rats

This protocol describes the induction of memory impairment in rats using scopolamine, a widely accepted model for screening potential anti-amnesic drugs.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Scopolamine hydrobromide

-

Vehicle (e.g., sterile saline, or saline with a small percentage of DMSO and Tween 80 for poorly soluble compounds)

-

Donepezil (positive control)

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Group Allocation: Randomly divide the animals into experimental groups as outlined in Table 1.

-

Drug Preparation: Dissolve this compound and scopolamine in the appropriate vehicle on the day of the experiment. The concentration should be adjusted to deliver the desired dose in an injection volume of 1-2 ml/kg.

-

Drug Administration:

-

Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the behavioral test.

-

Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.

-

For the positive control group, administer Donepezil orally (p.o.) 60 minutes before the test.

-

-

Behavioral Testing: Conduct behavioral tests (e.g., Morris Water Maze, Y-Maze) to assess cognitive function.

-

Biochemical Analysis (Optional): Following the final behavioral test, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical analyses such as measurement of acetylcholinesterase (AChE) activity, oxidative stress markers (e.g., MDA, SOD, GPx), and inflammatory cytokines (e.g., TNF-α, IL-1β).

Morris Water Maze (MWM) Test

The MWM test is used to evaluate spatial learning and memory.

Materials:

-

Circular water tank (150-200 cm in diameter)

-

Escape platform (10-15 cm in diameter)

-

Water made opaque with non-toxic white paint or milk powder

-

Video tracking system

Procedure:

-

Acquisition Phase (4-5 days):

-

Place the escape platform in a fixed quadrant of the tank, submerged 1-2 cm below the water surface.

-

Gently place the rat into the water facing the wall of the tank at one of four starting positions.

-

Allow the rat to swim freely and find the hidden platform for a maximum of 60-120 seconds.

-

If the rat fails to find the platform within the allotted time, guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day for each rat.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the tank.

-

Place the rat in the tank at a novel start position.

-

Allow the rat to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

Y-Maze Test

The Y-maze test is used to assess short-term spatial working memory.

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking system (optional, can be scored manually).

Procedure:

-

Place the rat at the end of one arm and allow it to explore the maze freely for 5-8 minutes.

-

Record the sequence of arm entries.

-

An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Visualizations

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Caption: General experimental workflow for evaluating this compound.

(Rac)-TZ3O dosage and administration guidelines

Application Notes and Protocols for (Rac)-TZ3O

Disclaimer: this compound is a chemical intended for research use only. There are no established clinical dosage and administration guidelines for this compound. The information provided below is for research and informational purposes only and does not constitute medical advice. All experiments should be conducted in a controlled laboratory setting by qualified professionals.

Introduction

This compound is the racemic isomer of TZ3O.[1] The parent compound, TZ3O, has been identified as an anticholinergic agent with neuroprotective effects, making it a compound of interest for research in neurodegenerative disorders such as Alzheimer's disease.[2][3] Some sources also describe TZ3O as a positive allosteric modulator (PAM) of the GABAA receptor, suggesting it may enhance GABAergic neurotransmission, which could contribute to anxiolytic or sedative properties.[4]

Given the absence of specific protocols for this compound, this document provides a generalized framework for the preclinical evaluation of a novel neuroprotective compound, which can be adapted by researchers.

Preclinical Evaluation Framework for a Novel Neuroprotective Compound

The following table summarizes a typical multi-stage approach to characterizing a novel compound with potential neuroprotective properties in the context of Alzheimer's disease research.